![molecular formula C18H27ClN2O3S B1670216 Delequamine hydrochloride CAS No. 119942-75-5](/img/structure/B1670216.png)
Delequamine hydrochloride
Overview
Description
Delequamine Hydrochloride is a selective antagonist of alpha2 adrenoreceptor, developed by Syntex Research. It was primarily investigated for the treatment of erectile dysfunction and showed modest effectiveness in younger subjects . The compound’s molecular formula is C18H26N2O3S.HCl, and it is classified as a small molecule drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delequamine Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the preparation of intermediates, their purification, and the final conversion to the hydrochloride salt form. The production is carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Delequamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Mental Health
Delequamine hydrochloride has been studied for its effects on cognitive disorders and mental health conditions. Research indicates that it may influence neurotransmitter systems involved in anxiety and depression by blocking alpha-2 adrenergic receptors. This blockade enhances norepinephrine release, which is crucial for mood regulation and cognitive function.
A study demonstrated that delequamine effectively reversed mydriasis induced by clonidine in rats, indicating its potential to modulate central nervous system activities without producing anxiogenic effects .
Sexual Dysfunction
The compound is particularly noted for its applications in treating erectile dysfunction. Experimental studies have shown that delequamine can significantly enhance sexual behavior scores in both male and female animal models. Its mechanism involves increasing norepinephrine transmission by blocking alpha-2 adrenergic receptors, which facilitates penile erection through enhanced nitric oxide release.
Experimental Findings :
- In a controlled study with male rats, delequamine administration prior to sexual stimulation resulted in significantly improved erectile responses compared to control groups .
- A cohort study involving several thousand men with erectile dysfunction indicated improvements in erectile function scores when treated with this compound .
Cancer Research
This compound has shown promise in cancer research as well. Studies indicate that it inhibits the viability of colorectal cancer cells, suggesting potential applications in oncology. The compound's ability to modulate adrenergic signaling pathways may contribute to its anti-cancer effects by altering tumor microenvironments and enhancing the efficacy of other therapeutic agents.
Data Summary
The following table summarizes key findings from various studies regarding the applications of this compound:
Application Area | Key Findings |
---|---|
Mental Health | Effective in reversing clonidine-induced mydriasis; potential for treating anxiety disorders. |
Sexual Dysfunction | Significant enhancement of erectile responses in animal models; positive results in human studies. |
Cancer Research | Inhibits colorectal cancer cell viability; potential for adjunct therapy in cancer treatment. |
Case Studies
- Erectile Dysfunction Treatment : A multi-institutional trial involving thousands of male subjects showed that this compound improved erectile function scores significantly compared to placebo controls .
- Cognitive Effects : A study examining the effects of delequamine on anxiety-related behaviors found that it did not produce anxiogenic effects while effectively blocking central alpha-2 adrenergic receptors .
Mechanism of Action
Delequamine Hydrochloride exerts its effects by antagonizing alpha2 adrenoreceptors. This action leads to increased norepinephrine transmission by blocking the reuptake of norepinephrine at the synapse. The compound also inhibits norepinephrine action at the smooth muscle, modulating contractility. The central and peripheral effects of this compound are mediated through its interaction with adrenergic receptors, influencing various physiological responses .
Comparison with Similar Compounds
Idazoxan: Another alpha2 adrenoreceptor antagonist with similar pharmacological properties.
Yohimbine: A well-known alpha2 adrenoreceptor antagonist used for enhancing sexual response.
RS 15385-197: A selective alpha2 adrenoreceptor antagonist with comparable effects
Uniqueness: Delequamine Hydrochloride is unique due to its specific selectivity for alpha2 adrenoreceptors and its potential therapeutic applications in urogenital diseases. Its development and research have provided valuable insights into the role of alpha2 adrenoreceptors in various physiological processes .
Biological Activity
Delequamine hydrochloride, also known as RS-15385, is a selective alpha-2 adrenergic receptor antagonist that has been studied for its potential effects on various physiological processes, particularly in the context of sexual behavior and neuropharmacology. This compound has garnered interest for its ability to modulate noradrenergic signaling, which plays a crucial role in sexual arousal and other behavioral responses.
- Chemical Formula: C18H27ClN2O3S
- CAS Registry Number: 119942-75-5
- Molecular Structure: The compound features a complex structure that includes a sulfonamide group and a chloro substituent, contributing to its biological activity.
Delequamine functions primarily as an antagonist at alpha-2 adrenergic receptors (ADRA2). By blocking these receptors, it increases the release of norepinephrine, which can enhance certain behaviors, particularly sexual receptivity in female animals. This mechanism is critical in understanding its potential therapeutic applications.
Effects on Sexual Behavior
Research has demonstrated that delequamine can significantly influence sexual behavior in animal models:
- Study Findings:
- In ovariectomized and adrenalectomized rats, delequamine administered at doses ranging from 0.1 to 30 mg/kg increased lordotic activity (a measure of sexual receptivity) with an effective dose (ED50) of approximately 0.32 mg/kg .
- The compound did not affect proceptive behaviors such as ear-wiggling or hopping-and-darting, indicating a selective action on receptivity rather than overall sexual motivation .
Central and Peripheral Effects
Delequamine exhibits both central excitatory and inhibitory effects on sexual response, depending on the dosage administered. At lower doses, it may enhance arousal, while higher doses could have inhibitory effects . This duality suggests a complex interaction with the central nervous system and peripheral tissues involved in sexual function.
Case Studies and Experimental Evidence
-
Animal Studies:
- A study highlighted that delequamine's administration into specific brain regions (e.g., the ventromedial nucleus) significantly stimulated receptivity in female rats .
- Another investigation noted that delequamine could reverse catalepsy induced by haloperidol in rats, indicating its potential neuroprotective properties .
- Clinical Implications:
Data Table: Effects of Delequamine on Sexual Behavior
Dose (mg/kg) | Lordotic Activity (Receptivity) | Proceptive Behaviors | Notes |
---|---|---|---|
0.01 | Minimal | No effect | Low dose |
0.1 | Increased | No effect | Effective |
0.32 | Significant increase | No effect | ED50 observed |
1.0 | Increased | No effect | Moderate dose |
30 | Variable effects | No effect | High dose |
Properties
CAS No. |
119942-75-5 |
---|---|
Molecular Formula |
C18H27ClN2O3S |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride |
InChI |
InChI=1S/C18H26N2O3S.ClH/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19;/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3;1H/t14-,17+,18+;/m1./s1 |
InChI Key |
ITJOISLXCMAIOC-CVLULELNSA-N |
SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2.Cl |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2.Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer Delequamine delequamine hydrochloride DMMIN RS 15385 RS 15385-197 RS-15385 RS-15385-197 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.